molecular formula C13H19N3O3S B5872691 N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea

N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea

Cat. No. B5872691
M. Wt: 297.38 g/mol
InChI Key: FUNKMGGGRVZIDM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea acts as a potent antioxidant, preventing oxidative stress and cellular damage caused by ROS and RNS. Additionally, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to regulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and regulating gene expression. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to protect against cellular damage caused by environmental toxins and radiation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments, including its high purity levels, stability, and low toxicity. However, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be expensive to produce, and its effectiveness may vary depending on the experimental conditions and cell types used.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea research, including exploring its potential applications in neurodegenerative diseases, improving its bioavailability and delivery, and developing new derivatives with improved efficacy and specificity. Additionally, further studies are needed to determine the optimal dosage and treatment regimens for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea in different disease models.
In conclusion, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea is a promising chemical compound that has shown potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for investigating various diseases and developing new treatments.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with thiocarbamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and thiourea in the presence of a catalyst such as zinc chloride. These methods have been optimized to produce high yields of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea with purity levels suitable for scientific research.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative stress and improve cognitive function in animal models. In cardiovascular disease, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to reduce blood pressure and improve vascular function. In cancer research, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit tumor growth and increase the effectiveness of chemotherapy drugs.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-17-11-4-3-10(9-12(11)18-2)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKMGGGRVZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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